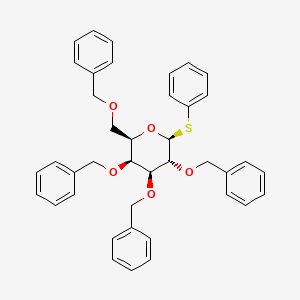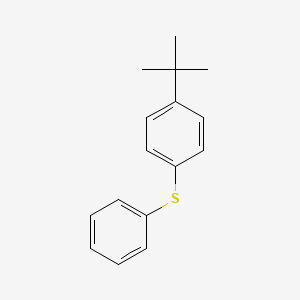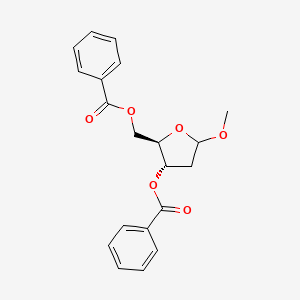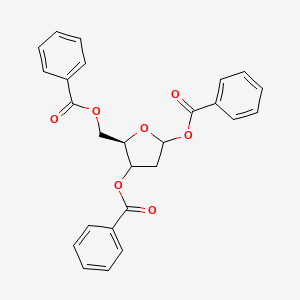![molecular formula C₂₂H₃₃N₅ B1141255 (1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p CAS No. 376348-71-9](/img/structure/B1141255.png)
(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p, also known as (1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p, is a useful research compound. Its molecular formula is C₂₂H₃₃N₅ and its molecular weight is 367.53. The purity is usually 95%.
BenchChem offers high-quality (1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Research
Scientific Field
Virology and Medicinal Chemistry Summary: Triazole derivatives have been explored for their potential as antiviral agents, particularly due to their ability to interfere with viral replication. Methods: Synthesis of triazole compounds followed by in vitro assays to test their efficacy against different viruses. Results: Some triazole derivatives have shown promising results in inhibiting the replication of various viruses, including those causing serious human diseases .
Material Science
Scientific Field
Material Chemistry Summary: Triazoles are used in the creation of new materials with potential applications in electronics, such as light-emitting diodes (LEDs) and solar cells. Methods: Incorporation of triazole moieties into polymers or other materials to enhance their properties. Results: Development of materials with improved efficiency and functionality for use in electronic devices .
Agrochemical Development
Scientific Field
Agricultural Chemistry Summary: Triazole derivatives serve as important components in the development of agrochemicals, including fungicides and herbicides. Methods: Chemical synthesis of triazole-based compounds and testing their effectiveness as plant protectants. Results: Enhanced crop protection against a variety of plant pathogens and pests, contributing to increased agricultural productivity .
Organocatalysis
Scientific Field
Organic Chemistry Summary: Triazoles are utilized as organocatalysts due to their ability to accelerate chemical reactions. Methods: Use of triazole derivatives in catalytic amounts to facilitate various organic transformations. Results: Improved reaction rates and selectivity, leading to more efficient synthesis of desired products .
Anticancer Activity
Scientific Field
Oncology and Pharmacology Summary: Research into triazole compounds as potential anticancer agents due to their ability to target and disrupt cancer cell growth. Methods: Screening of triazole derivatives for cytotoxic effects on cancer cell lines. Results: Identification of triazole compounds that exhibit selective toxicity towards cancer cells, offering a pathway for the development of new anticancer drugs .
Environmental Applications
Scientific Field
Environmental Science Summary: Triazole derivatives are investigated for their use in environmental remediation, such as the removal of pollutants from water. Methods: Application of triazole-based materials to adsorb or break down environmental contaminants. Results: Effective reduction of pollutant levels in contaminated water sources, aiding in environmental clean-up efforts .
Propriétés
IUPAC Name |
3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5/c1-15(2)22-25-24-16(3)27(22)20-13-18-9-10-19(14-20)26(18)12-11-21(23)17-7-5-4-6-8-17/h4-8,15,18-21H,9-14,23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFZYOSOELDKMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10133593 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



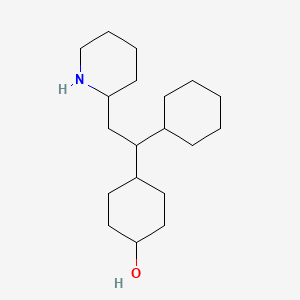
![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)
